![molecular formula C26H24N2O3S B2924343 (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-04-5](/img/structure/B2924343.png)
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is notable for its versatility and ubiquity. It is found in many important drugs and pharmaceutical agents .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of β-thioamino ketones .Molecular Structure Analysis
Thiazoles are heterocyclic compounds. They have a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of these heteroatoms imparts thiazoles with unique chemical properties .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, nitration, sulfonation, and desulfurization .Physical And Chemical Properties Analysis
Thiazoles are typically crystalline solids at room temperature. They are polar due to the presence of the nitrogen and sulfur atoms in the thiazole ring. This polarity makes thiazoles relatively soluble in polar solvents .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound known as “(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide”, but it appears that there is limited specific information available online regarding its unique applications.
However, based on the chemical structure and known activities of similar thiazole derivatives, we can infer potential fields of application. Thiazole compounds are known for their diverse biological activities, including anticonvulsant , antioxidant , antibacterial , and antimicrobial properties . They are also used in drug discovery , organic synthesis , and materials science .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes in the biological processes they regulate . The interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity.
Biochemical Pathways
Given the broad biological activities of benzothiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways involved in cell growth, inflammation, and metabolic processes.
Result of Action
Given the biological activities of benzothiazole derivatives, the compound could potentially modulate cellular processes such as cell growth, inflammation, and metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzoyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-3-31-16-15-28-22-14-9-18(2)17-23(22)32-26(28)27-25(30)21-12-10-20(11-13-21)24(29)19-7-5-4-6-8-19/h4-14,17H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDVBDHVEQVOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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